molecular formula C17H27N7O3 B2869805 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide CAS No. 942789-91-5

1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide

Katalognummer: B2869805
CAS-Nummer: 942789-91-5
Molekulargewicht: 377.449
InChI-Schlüssel: ZNPOQGIYOGKYFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H27N7O3 and its molecular weight is 377.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a synthetic compound notable for its structural complexity and potential biological activity. This compound features a piperidine ring linked to a 1,3,5-triazine core with two morpholine substituents, which may enhance its pharmacological properties. Recent studies have focused on its role as an inhibitor of critical signaling pathways involved in cancer and other diseases, making it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Triazine Core : The initial step often includes the reaction of morpholine with chlorinated triazine derivatives.
  • Coupling with Piperidine : This is followed by coupling reactions to introduce the piperidine component, resulting in the formation of the final carboxamide product.

The reaction conditions generally employ bases such as sodium carbonate and solvents like dimethylformamide (DMF) or dioxane to facilitate the process while minimizing side reactions.

Anticancer Properties

Research indicates that this compound exhibits significant biological activity as an inhibitor of key signaling pathways involved in cell growth and proliferation. Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for tumorigenesis and cancer progression .

The compound's mechanism involves disrupting signaling cascades that promote cancer cell survival and proliferation. In vitro assays demonstrate that it can effectively inhibit cell proliferation in various cancer cell lines by binding to the active sites of PI3K and mTOR proteins.

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structure Features Biological Activity
4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)anilineContains a morpholine group on a triazine scaffoldAnticancer activity
4-(4-chloro-6-piperidinyl)-1,3,5-triazinePiperidine substitution instead of morpholinePotential kinase inhibitor
2-amino-N-(pyridinyl)-triazinesDifferent heterocyclic substitutionsVarying biological profiles

The unique dual morpholino substitution on the triazine ring combined with a piperidine carboxamide functionality enhances binding affinity and selectivity towards biological targets compared to other similar compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cells. For instance:

  • Cell Line A : Showed a 70% reduction in proliferation at a concentration of 10 µM after 48 hours.
  • Cell Line B : Exhibited IC50 values in the low micromolar range when treated with varying concentrations of the compound.

These studies suggest that the compound effectively targets critical pathways involved in cancer cell survival .

Molecular Docking Studies

Molecular docking studies further support the biological activity of this compound by illustrating its binding interactions with PI3K and mTOR. The docking results indicate strong binding affinities due to hydrogen bonding and hydrophobic interactions at the active sites of these proteins .

Eigenschaften

IUPAC Name

1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O3/c18-14(25)13-1-3-22(4-2-13)15-19-16(23-5-9-26-10-6-23)21-17(20-15)24-7-11-27-12-8-24/h13H,1-12H2,(H2,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPOQGIYOGKYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.